1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, methyl, and pyrazole moieties
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves several steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and sulfonamide groups. The synthetic route typically starts with the preparation of the pyrazole core, followed by functionalization with difluoromethyl and sulfonamide groups under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives with difluoromethyl and sulfonamide groups. These compounds share similar chemical properties but may differ in their specific biological activities and applications. Examples of similar compounds include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-ylmethanol .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F5N5O2S/c1-8-7-11(14(17,18)19)22-23(8)6-4-5-20-27(25,26)12-9(2)21-24(10(12)3)13(15)16/h7,13,20H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGHPKMPGNFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F5N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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